Montelukast sodium
Overview
Description
Synthesis Analysis
Montelukast sodium has been the subject of various synthesis routes aiming to improve efficiency, yield, and selectivity. A notable approach involves an enantioselective formal synthesis where key chiral intermediates are accessed via homogeneous metal-based catalysis. This method employs a tandem Mizoroki-Heck reaction and double-bond isomerization, followed by asymmetric hydrogenation to introduce the chiral center necessary for montelukast sodium production. This synthesis route highlights the importance of catalyst selection and reaction conditions in achieving high enantioselectivity and yield (Bollikonda et al., 2015). Another practical synthesis suitable for industrial production involves the synthesis of nitrile derivatives and the Wittig reaction, showcasing the operational simplicity and scalability of montelukast sodium production (Saravanan et al., 2013).
Molecular Structure Analysis
The molecular structure of montelukast sodium plays a crucial role in its activity as a leukotriene receptor antagonist. The compound's ability to selectively inhibit the CysLT1 receptor is attributed to its unique structural features, including the presence of a quinoline ring and a thio-methylcyclopropane moiety. These structural elements enable montelukast sodium to bind effectively to the leukotriene receptor, thereby preventing leukotriene-mediated effects that lead to asthma and allergic reactions.
Chemical Reactions and Properties
Montelukast sodium's chemical reactivity is influenced by its molecular structure, particularly the functional groups that facilitate its interaction with leukotriene receptors. Its stability and reactivity under various conditions have been explored to optimize its pharmaceutical formulation and efficacy. Investigations into the inhibitor effects of montelukast sodium on copper corrosion in acidic solutions reveal its potential for diverse chemical interactions, demonstrating the compound's reactivity beyond its biological targets (Tan et al., 2017).
Physical and Chemical Properties Analysis
The physical and chemical properties of montelukast sodium, such as solubility, stability, and dissolution rate, significantly affect its pharmaceutical formulation and therapeutic effectiveness. Its solubility in various solvents and stability under different conditions are crucial for developing effective dosage forms. The development of montelukast sodium formulations, including fast-dissolving tablets, highlights the importance of these properties in achieving desired pharmacokinetic profiles and patient compliance (Haque et al., 2016).
Scientific Research Applications
Asthma and Allergic Conditions : Montelukast sodium is widely recognized for its effectiveness in treating asthma, allergic rhinitis, and exercise-induced bronchoconstriction in both adults and children. Its efficacy has been confirmed in multiple studies, demonstrating significant improvements in asthma control and reduction in symptoms related to allergic conditions (Storms, 2007), (Nayak, 2004).
Cough-Variant Asthma : Research shows that Montelukast sodium, particularly when combined with PCGEM1 overexpression, improves pulmonary function and reduces pro-inflammatory factors in children with cough-variant asthma (Zhenxing Xu et al., 2020).
Leukotriene Inhibition : Montelukast sodium acts as a potent and selective inhibitor of leukotriene D4, a key factor in the inflammatory process associated with asthma and allergies. Its inhibitory effects have been observed in various studies, including those using animal models (Jones et al., 1995).
Pediatric Use : Its effectiveness in treating childhood bronchial asthma has been noted, with high clinical effective rates and reduced drug use in acute stages (Jin-mei Lian et al., 2012).
Myringosclerosis Prevention : Montelukast sodium has been explored for its potential in reducing myringosclerosis formation in myringotomy procedures in rats (Selda Kargın Kaytez et al., 2018).
Drug Delivery Innovations : Emerging strategies in montelukast delivery include enhancing its bioavailability and stability through methods like supramolecular adducts with cyclodextrins, encapsulation in nanoparticles, and liposomes (Jéssica S. Barbosa et al., 2016).
Formulations for Improved Compliance : Developments in montelukast formulations, such as fast dissolving oral thin films and buccal patches, are aimed at improving patient compliance and therapeutic efficacy (D. Kapoor, 2015), (N. G. R. Rao & V. B. Suryakar, 2010).
Combination Therapies : Montelukast, when combined with other medications like loratadine, has shown improved outcomes in treating chronic asthma (Reicin et al., 2000).
Pharmaceutical Analysis : Analytical methods have been developed for the quantitative determination of montelukast sodium in various forms, aiding in quality control and ensuring consistent therapeutic efficacy (Dlivan Fattah Aziz & Yehia Ismail Khalil, 2022).
Bronchopulmonary Dysplasia : While montelukast has been investigated for the prevention of bronchopulmonary dysplasia, its efficacy in this area remains uncertain, with no significant adverse events associated with its use (Sang Bum Kim et al., 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
sodium;2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H36ClNO3S.Na/c1-34(2,40)30-9-4-3-7-25(30)13-17-32(41-23-35(18-19-35)22-33(38)39)27-8-5-6-24(20-27)10-15-29-16-12-26-11-14-28(36)21-31(26)37-29;/h3-12,14-16,20-21,32,40H,13,17-19,22-23H2,1-2H3,(H,38,39);/q;+1/p-1/b15-10+;/t32-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBFBRXGCXUHRJY-HKHDRNBDSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)[O-])O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)[O-])O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H35ClNNaO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
158966-92-8 (Parent) | |
Record name | Montelukast sodium [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151767021 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8046450 | |
Record name | Montelukast sodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8046450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
608.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Montelukast Sodium | |
CAS RN |
151767-02-1 | |
Record name | Montelukast sodium [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151767021 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Montelukast sodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8046450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MONTELUKAST SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U1O3J18SFL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.